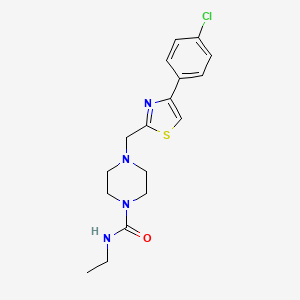

4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-ethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4OS/c1-2-19-17(23)22-9-7-21(8-10-22)11-16-20-15(12-24-16)13-3-5-14(18)6-4-13/h3-6,12H,2,7-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVDNFIVTWSHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases and anti-apoptotic bcl2 family proteins.

Biochemical Pathways

Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.

Biological Activity

The compound 4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide , often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

- Molecular Formula : C17H21ClN4OS

- Molecular Weight : 364.89 g/mol

- IUPAC Name : 4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-ethylpiperazine-1-carboxamide

Structure

The structure of the compound includes a thiazole ring, a piperazine moiety, and a chlorophenyl group, which contribute to its biological activity.

Thiazole derivatives like this compound exhibit several mechanisms of action:

- Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.

- Anticancer Properties : The compound inhibits matrix metalloproteinases and various kinases, leading to reduced cancer cell proliferation and enhanced apoptosis in tumor cells.

- Antimicrobial Effects : Thiazole derivatives have shown activity against various bacterial strains by disrupting lipid biosynthesis.

Pharmacological Activities

The compound has been studied for several pharmacological effects:

- Antitumor Activity : It has demonstrated significant cytotoxic effects against breast cancer cell lines, with some derivatives showing over 85% inhibition of cell growth .

- Anti-inflammatory Properties : The compound may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

- Antimicrobial Activity : Exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In a study evaluating the anticancer potential of various thiazole derivatives, it was found that the tested compound significantly inhibited the growth of multiple human cancer cell lines. The results indicated a growth reduction ranging from 41.54% to 85.67% across different cell types .

| Cell Line | Growth Inhibition (%) |

|---|---|

| MCF-7 (Breast) | -85.67 |

| HL-60 (Leukemia) | -35.82 |

| A498 (Renal) | -7.95 |

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains, showcasing promising results:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues with Thiazole and Piperazine Motifs

Compounds sharing the thiazole-piperazine framework but differing in substituents demonstrate varied biological profiles:

- Urea-Linked Thiazole-Piperazine Derivatives (): Compounds like 1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) feature a urea bridge instead of a carboxamide. Such derivatives show multitarget activity, including kinase inhibition and enzyme modulation .

- Imidazo[2,1-b]thiazole-Piperazine Hybrids (): Derivatives like (5-(4-chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9cb) replace the thiazole with an imidazo-thiazole system, enhancing aromatic stacking interactions. These compounds exhibit potent carbonic anhydrase II inhibition (IC₅₀ values < 1 µM), highlighting the impact of fused heterocycles on enzyme targeting .

Morpholine-Substituted Thiazoles () :

4-(4-(4-Chlorophenyl)thiazol-2-yl)morpholine replaces piperazine with morpholine, reducing basicity and improving metabolic stability. Such modifications are critical for optimizing blood-brain barrier penetration in CNS-targeted therapies .

Key Structural Comparison Table

Thiazole Derivatives with 4-Chlorophenyl Substituents

The 4-chlorophenyl group is a common pharmacophore in thiazole-based drug discovery:

- Anticancer Agents (): Compounds like 4-[(2-(4-(4-Chlorophenyl)thiazol-4-yl)hydrazineylidene)methyl]phenol (3a) demonstrate potent activity against breast cancer (IC₅₀ ~ 5 µM). The phenol group in 3a enhances hydrogen-bonding interactions with DNA topoisomerases, whereas the target compound’s piperazine-carboxamide may favor kinase inhibition .

- Antimicrobial Candidates (): N′-(4-chlorobenzylidene)-3-((4-(4-chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanehydrazide (5c) shows broad-spectrum antibacterial activity (MIC: 2–8 µg/mL). The hydrazide linker in 5c likely facilitates membrane disruption, contrasting with the target compound’s carboxamide, which may limit such effects .

- Analgesic and Anti-inflammatory Agents (): 1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (THPA6) exhibits COX-2 inhibition (IC₅₀: 0.8 µM). The pyrazolone moiety in THPA6 is absent in the target compound, underscoring structural requirements for cyclooxygenase targeting .

Piperazine-Carboxamide Derivatives

Piperazine-carboxamide scaffolds are prevalent in CNS and antimicrobial drug design:

- Antifungal Agents (): N′-(4-(4-chlorophenyl)thiazol-2-yl)-2-methyl-5-nitrobenzenesulfonohydrazide (11) inhibits Aspergillus flavus (zone of inhibition: 34 mm). The sulfonohydrazide group in 11 contrasts with the target compound’s simpler carboxamide, suggesting divergent mechanisms .

- Antipsychotic Analogues (): 4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide incorporates a triazole ring, enhancing serotonin receptor affinity. Such modifications highlight the role of heterocyclic appendages in neuropharmacology .

Q & A

Q. Key parameters :

- Yields range from 55–87% depending on purification methods (e.g., column chromatography or recrystallization).

- Reaction conditions (e.g., solvent: ethanol or DMF; temperature: 80–120°C) significantly impact efficiency .

What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Q. Basic

- 1H/13C NMR : Used to confirm substituent positions (e.g., thiazole protons at δ 7.2–8.1 ppm, piperazine carbons at δ 45–55 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretches at 3300–3439 cm⁻¹) .

- X-ray crystallography : Reveals chair conformation of the piperazine ring and bond lengths (e.g., C–N: 1.45–1.49 Å) in related structures .

- Q-TOF-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .

How do researchers address contradictions in biological activity data, such as histone deacetylase inhibition versus lack of therapeutic efficacy?

Advanced

Contradictions (e.g., reduced histone acetylation without affecting cancer cell viability ) require:

- Dose-response studies : To determine if effects are concentration-dependent.

- Cell-type specificity assays : Test across diverse cancer lines (e.g., HeLa vs. glioblastoma) .

- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions.

- Combination studies : Pair with chemotherapeutics to assess synergistic effects.

Example : BF1 (a thiazole derivative) reduced H3 acetylation but had minimal cytotoxicity, suggesting context-dependent mechanisms .

What computational strategies predict binding interactions with targets like carbonic anhydrase or histone acetyltransferases?

Q. Advanced

- Molecular docking : AutoDock or Schrödinger Suite to model interactions with enzyme active sites (e.g., GCN5 histone acetyltransferase) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with inhibitory activity .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .

Case study : Morpholine-thiazole hybrids showed strong docking scores (−9.2 kcal/mol) against carbonic anhydrase, validated by in vitro IC₅₀ values .

How can synthetic yield and purity be optimized for this compound?

Q. Advanced

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility .

- Catalyst screening : K₂CO₃ or Et₃N improves reaction rates in condensation steps .

- Purification : Gradient elution (hexane/ethyl acetate) in column chromatography removes byproducts .

- In-line analytics : HPLC-MS monitors reaction progress in real time .

Q. Reported yields :

| Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Initial cyclization | 55–82 | >90 | |

| Final condensation | 75–87 | >95 |

What structural modifications enhance biological activity or selectivity?

Q. Advanced

- Thiazole substituents : Electron-withdrawing groups (e.g., -NO₂, -Cl) improve enzyme inhibition (e.g., IC₅₀ reduced by 40% with 4-nitrophenyl vs. phenyl) .

- Piperazine modifications : N-ethyl vs. N-methyl groups alter pharmacokinetics (logP: 2.1 vs. 1.8) and blood-brain barrier penetration .

- Hybrid analogs : Morpholine-thiazole hybrids increase solubility and target affinity (e.g., Ki = 0.8 μM vs. 2.3 μM for parent compound) .

How is stability assessed under varying storage conditions?

Q. Advanced

- Accelerated stability studies : Expose to 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Thermal analysis : TGA/DSC identifies decomposition temperatures (e.g., Td = 220°C) .

- Photostability : UV-Vis spectroscopy tracks absorbance changes under light exposure (λ = 254 nm) .

Recommendations : Store at −20°C in amber vials with desiccants to prevent hydrolysis/oxidation .

What in vitro assays evaluate mechanistic pathways (e.g., enzyme inhibition, epigenetic effects)?

Q. Advanced

- Enzyme inhibition : Fluorescence-based assays (e.g., HDAC1/6 inhibition using acetylated peptide substrates) .

- Cellular assays : Western blotting for histone acetylation (H3K9ac) in treated vs. untreated cells .

- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Data interpretation : Correlate IC₅₀ values (enzyme) with EC₅₀ (cellular) to identify bioavailability limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.